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Compound of Interest

Compound Name: 4-Methyl-2-nitroaniline

Cat. No.: B134579 Get Quote

A comprehensive analysis of the toxicological profiles of ortho-, meta-, and para-nitroaniline

isomers, providing key data for researchers, scientists, and drug development professionals.

This guide offers a comparative overview of the toxicity of the three primary isomers of

nitroaniline: ortho-nitroaniline (o-nitroaniline), meta-nitroaniline (m-nitroaniline), and para-

nitroaniline (p-nitroaniline). Understanding the distinct toxicological properties of these isomers

is crucial for their safe handling and for assessing their potential environmental and health

impacts. This document summarizes acute toxicity, mutagenicity, and carcinogenicity data,

supported by experimental details.

Key Toxicity Data Comparison
The following table provides a summary of the key quantitative toxicity data for the three

nitroaniline isomers, facilitating a direct comparison of their acute toxicity.

Isomer Chemical Structure CAS Number Oral LD50 (Rat)

o-Nitroaniline
o-Nitroaniline

structure
88-74-4

1600 - 1838 mg/kg[1]

[2][3]

m-Nitroaniline
m-Nitroaniline

structure
99-09-2 900 mg/kg[4]

p-Nitroaniline
p-Nitroaniline

structure
100-01-6 750 mg/kg[5][6]
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Experimental Methodologies
The data presented in this guide are derived from standardized toxicological assays. Below are

outlines of the key experimental protocols typically employed in such studies.

Acute Oral Toxicity (LD50) Determination in Rats
The oral LD50 values are determined by administering the test substance to a group of rats.

The protocol generally follows OECD Guideline 401 or a similar methodology.

Animal Model: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of

both sexes are used.

Dosage: A range of doses of the nitroaniline isomer, dissolved or suspended in a suitable

vehicle (e.g., corn oil), is administered by oral gavage to different groups of animals.

Observation: The animals are observed for a period of 14 days for signs of toxicity and

mortality.

LD50 Calculation: The LD50, the dose that is lethal to 50% of the test animals, is calculated

using statistical methods.

Salmonella typhimurium Reverse Mutation Assay (Ames
Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537,

TA1538) with pre-existing mutations that render them unable to synthesize histidine are

used.[7]

Metabolic Activation: The test is conducted both with and without a mammalian metabolic

activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in

mammals.[8]

Exposure: The tester strains are exposed to various concentrations of the nitroaniline isomer

on a histidine-deficient agar medium.
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Evaluation: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (colonies that have regained the ability to synthesize histidine)

compared to the control group.

Comparative Toxicological Assessment Workflow
The following diagram illustrates the logical workflow for a comparative toxicological

assessment of the nitroaniline isomers.
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Comparative Toxicological Assessment Workflow

Detailed Toxicity Profiles
Acute Toxicity
The primary acute toxic effect of nitroanilines is methemoglobinemia, which reduces the

oxygen-carrying capacity of the blood, leading to cyanosis, headache, dizziness, and in severe

cases, death.[9][10] The oral LD50 values in rats indicate that p-nitroaniline is the most acutely

toxic, followed by m-nitroaniline, and then o-nitroaniline as the least acutely toxic of the three

isomers.
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Mutagenicity and Genotoxicity
The mutagenicity of nitroaniline isomers has been evaluated in various studies, primarily using

the Ames test.

o-Nitroaniline: Studies have shown that o-nitroaniline is generally considered non-mutagenic

in the Ames test, both with and without metabolic activation.[7][8]

m-Nitroaniline: In contrast, m-nitroaniline has been found to be mutagenic in several

Salmonella typhimurium strains.[7] It has shown genotoxic effects in bacterial and in-vitro

non-bacterial tests.[11]

p-Nitroaniline: The results for p-nitroaniline are more varied. Some studies report it as

mutagenic in Salmonella typhimurium strains TA98 and TA1538, both with and without

metabolic activation, while other tests have been negative.[7][8][12] The addition of flavin

mononucleotide, which aids in nitro reduction, has been shown to enhance its mutagenic

potential.[12] It has also been shown to induce chromosomal aberrations and sister

chromatid exchanges with metabolic activation.[12]

Carcinogenicity
o-Nitroaniline and m-Nitroaniline: Comprehensive long-term carcinogenicity studies for o-

and m-nitroaniline are not as readily available in the public domain.

p-Nitroaniline: Toxicology and carcinogenesis studies have been conducted on p-nitroaniline.

In male B6C3F1 mice, there was equivocal evidence of carcinogenic activity based on

increased incidences of hemangiosarcoma of the liver and hemangioma or

hemangiosarcoma at all sites.[13] However, there was no evidence of carcinogenic activity in

female mice.[13] In Sprague Dawley rats, p-nitroaniline was not found to be carcinogenic.

[12] Due to its genotoxicity in vitro and structural similarities to other carcinogenic aromatic

amines and nitro compounds, a carcinogenic potential for p-nitroaniline is considered likely.

[12]

Conclusion
The three isomers of nitroaniline exhibit distinct toxicity profiles. In terms of acute oral toxicity in

rats, the order from most to least toxic is p-nitroaniline > m-nitroaniline > o-nitroaniline. For
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mutagenicity, m-nitroaniline consistently shows positive results in the Ames test, while o-

nitroaniline is generally negative. The mutagenicity of p-nitroaniline is less clear-cut, with some

studies showing positive results. Carcinogenicity data is most robust for p-nitroaniline, with

some evidence of carcinogenic potential in male mice. This comparative guide highlights the

importance of isomer-specific toxicological data in risk assessment and safe handling protocols

for these chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b134579#comparing-the-toxicity-profiles-of-different-
nitroaniline-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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